molecular formula C14H15N3O B6150739 1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine CAS No. 1344039-06-0

1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine

Cat. No.: B6150739
CAS No.: 1344039-06-0
M. Wt: 241.29 g/mol
InChI Key: MGGZPGUQXFJVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine is a complex organic compound that features a benzofuran and pyrazole moiety. Benzofuran is a heterocyclic compound consisting of a fused benzene and furan ring, while pyrazole is a five-membered ring containing two nitrogen atoms. The combination of these two structures in a single molecule provides unique chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine typically involves multi-step reactions starting from commercially available precursors. One common approach is to first synthesize the benzofuran moiety through cyclization reactions involving phenols and aldehydes. The pyrazole ring can be constructed via condensation reactions between hydrazines and 1,3-diketones. The final step involves coupling the benzofuran and pyrazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability. Purification methods like column chromatography and recrystallization are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine involves interactions with specific molecular targets and pathways. The benzofuran and pyrazole moieties can bind to enzymes, receptors, and other biomolecules, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-ethyl-1-benzofuran-2-yl)ethanone
  • 3-(furan-2-yl)-1H-pyrazol-5-amine
  • 4-(3-ethyl-1-benzofuran-2-yl)-1,3-thiazol-2-ylmethanamine

Uniqueness

1-[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine is unique due to the specific combination of benzofuran and pyrazole rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1344039-06-0

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

[3-(3-ethyl-1-benzofuran-2-yl)-1H-pyrazol-5-yl]methanamine

InChI

InChI=1S/C14H15N3O/c1-2-10-11-5-3-4-6-13(11)18-14(10)12-7-9(8-15)16-17-12/h3-7H,2,8,15H2,1H3,(H,16,17)

InChI Key

MGGZPGUQXFJVNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C3=NNC(=C3)CN

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.